2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(thiazol-2-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound features a benzotriazole moiety linked to a thiazole ring via an acetamide linkage, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(thiazol-2-yl)acetamide typically involves the reaction of benzotriazole with thiazole derivatives under specific conditions. One common method involves the use of acetic anhydride as a reagent to facilitate the formation of the acetamide linkage. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the acidic by-products and promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzotriazole or thiazole moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzotriazole or thiazole rings, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a stabilizer in polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to metal ions, affecting enzymatic activities and cellular processes. The thiazole ring can interact with nucleic acids and proteins, leading to various biological effects. These interactions can result in the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A parent compound with similar structural features but lacking the thiazole ring.
Thiazole: Another parent compound that lacks the benzotriazole moiety.
2-(benzotriazol-1-yl)acetamide: A related compound with a simpler structure, lacking the thiazole ring.
Uniqueness
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(thiazol-2-yl)acetamide is unique due to the presence of both benzotriazole and thiazole rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its parent compounds.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS/c17-10(13-11-12-5-6-18-11)7-16-9-4-2-1-3-8(9)14-15-16/h1-6H,7H2,(H,12,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTVLMQBCMHPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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